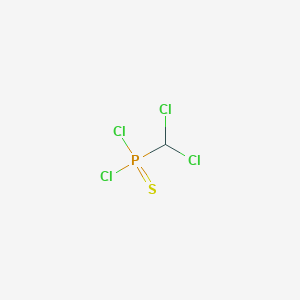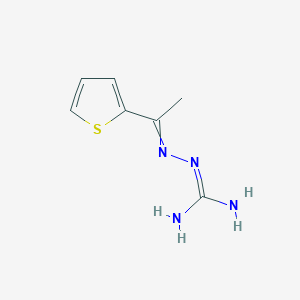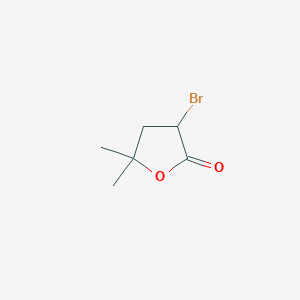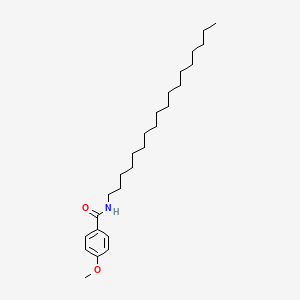![molecular formula C58H82Ge2Si2 B14473752 (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} CAS No. 65888-89-3](/img/structure/B14473752.png)
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is a complex organosilicon compound characterized by its unique structure, which includes phenylene, diphenyl, and tributylgermyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dibromobenzene with diphenylacetylene in the presence of a palladium catalyst to form 1,4-bis(diphenylvinyl)benzene. This intermediate is then reacted with tributylgermyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often occur in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds.
Aplicaciones Científicas De Investigación
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Potential use in the development of bio-compatible materials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in multiple pathways, including:
Molecular Targets: Interaction with enzymes and proteins, potentially altering their activity.
Pathways Involved: May influence signaling pathways related to cellular growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Phenylene)bis{diphenyl[2-(tributylstannyl)ethenyl]silane}: Similar structure but with stannyl groups instead of germyl groups.
(1,4-Phenylene)bis{diphenyl[2-(tributylsilyl)ethenyl]silane}: Contains silyl groups instead of germyl groups.
Uniqueness
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is unique due to the presence of germyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
65888-89-3 |
|---|---|
Fórmula molecular |
C58H82Ge2Si2 |
Peso molecular |
980.7 g/mol |
Nombre IUPAC |
[4-[diphenyl(2-tributylgermylethenyl)silyl]phenyl]-diphenyl-(2-tributylgermylethenyl)silane |
InChI |
InChI=1S/C58H82Ge2Si2/c1-7-13-43-59(44-14-8-2,45-15-9-3)49-51-61(53-31-23-19-24-32-53,54-33-25-20-26-34-54)57-39-41-58(42-40-57)62(55-35-27-21-28-36-55,56-37-29-22-30-38-56)52-50-60(46-16-10-4,47-17-11-5)48-18-12-6/h19-42,49-52H,7-18,43-48H2,1-6H3 |
Clave InChI |
UPZWJZFGBKZLOB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge](CCCC)(CCCC)C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C=C[Ge](CCCC)(CCCC)CCCC)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


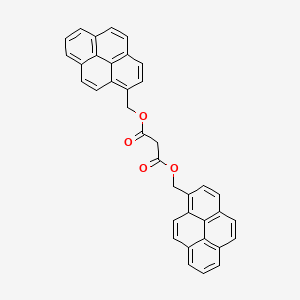
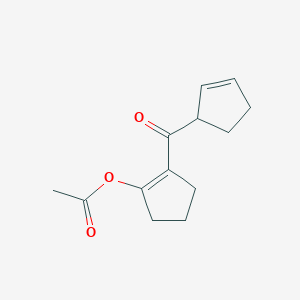
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
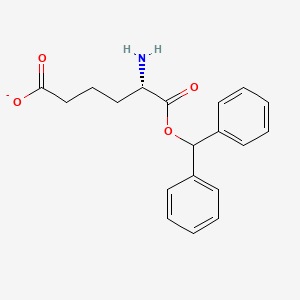
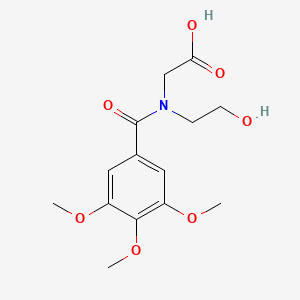

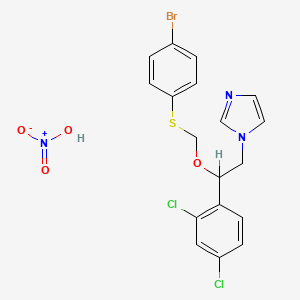
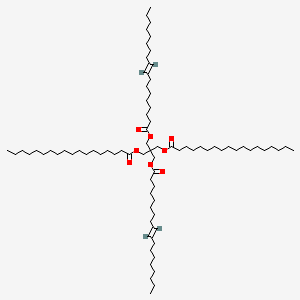
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)

